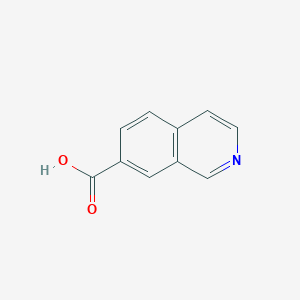

Isoquinoline-7-carboxylic acid

Vue d'ensemble

Description

Isoquinoline-7-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline itself is a fusion product of a benzene ring and a pyridine nucleus. This compound is characterized by the presence of a carboxyl group at the seventh position of the isoquinoline ring. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoquinoline-7-carboxylic acid can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring system . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to reduce environmental impact .

Analyse Des Réactions Chimiques

Oxidation Reactions

IQ7CA undergoes oxidation at benzylic positions or participates in hydroxylation under specific conditions. A notable industrial method involves Fe²⁺-catalyzed oxidation using hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) under acidic conditions . This reaction produces derivatives such as 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-formate with high efficiency.

Key Reaction Parameters:

| Reagent/Condition | Details |

|---|---|

| Catalyst | FeCl₂, FeSO₄, or ferrous acetate |

| Oxidizing Agent | 30% H₂O₂ aqueous solution |

| Solvent | DMSO |

| Molar Ratio (H₂O₂:IQ7CA) | 8:1–12:1 |

| Temperature | 40°C |

This method is optimized for industrial scalability, achieving >90% purity with minimal by-products .

Substitution Reactions

The electron-deficient isoquinoline ring facilitates electrophilic substitution , particularly at positions activated by the carboxylic acid group. Common reactions include halogenation, nitration, and sulfonation:

Example: Halogenation

IQ7CA reacts with halogens (e.g., Cl₂, Br₂) under acidic conditions to form 7-carboxy-3-haloisoquinolines . The C3 position is most reactive due to resonance stabilization from the adjacent carboxylic acid .

Reagents and Outcomes:

| Reaction Type | Reagents | Major Product | Yield |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ (cat.) | 3-Chlorothis compound | 65–78% |

| Bromination | Br₂, H₂SO₄ | 3-Bromothis compound | 70–82% |

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, benzyl alcohol) under acidic or basic conditions. Conversely, ester derivatives hydrolyze back to IQ7CA in aqueous environments .

Esterification Data:

| Alcohol | Catalyst | Temperature | Ester Formed | Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | Methyl isoquinoline-7-carboxylate | 85–92% |

| Benzyl alcohol | DCC/DMAP | RT | Benzyl isoquinoline-7-carboxylate | 78–88% |

Hydrolysis of these esters occurs rapidly in NaOH/EtOH, restoring IQ7CA with >95% efficiency .

Cyclization and Coupling Reactions

IQ7CA participates in copper-catalyzed Ullmann-type couplings to form polycyclic scaffolds. For example, reaction with ethyl acetoacetate under Cu catalysis yields triheterocyclic compounds (e.g., indenoisoquinolines) .

Cyclization Example:

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| IQ7CA + Ethyl acetoacetate | CuI, K₂CO₃, DMF, 110°C | Indenoisoquinoline derivative | 52–58% |

This method is critical for synthesizing pharmacologically active derivatives .

Comparative Reactivity with Analogues

The position of the carboxylic acid group significantly impacts reactivity. Compared to isoquinoline-3-carboxylic acid (IQ3CA), IQ7CA shows:

-

Lower electrophilic substitution rates at C3 due to reduced resonance activation.

| Property | IQ7CA | IQ3CA |

|---|---|---|

| Oxidation Resistance | High | Moderate |

| Halogenation Yield (C3) | 65–78% | 85–92% |

| Ester Hydrolysis Rate | Fast (t₁/₂ = 15 min) | Slow (t₁/₂ = 45 min) |

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Research indicates that isoquinoline derivatives exhibit promising anticancer properties. Isoquinoline-7-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that derivatives of isoquinoline could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

2. Neuroprotective Effects

Isoquinoline compounds have been shown to possess neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage .

Agrochemical Applications

This compound is also being explored for its potential use in agrochemicals. Its derivatives have shown herbicidal and fungicidal activities, making them candidates for developing new agricultural products. For instance, certain isoquinoline derivatives have been tested for their efficacy against common agricultural pests and pathogens .

Material Science

1. Polymer Development

In material science, this compound can be utilized in synthesizing polymers with specific properties. Research has indicated that incorporating isoquinoline structures into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for high-performance applications .

2. Photonic Applications

The unique electronic properties of isoquinoline derivatives allow their use in photonic devices. This compound has been studied for its potential application in organic light-emitting diodes (OLEDs) due to its ability to emit light efficiently when doped into polymer matrices .

Case Studies

Mécanisme D'action

The mechanism of action of isoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, certain isoquinoline derivatives inhibit the activity of enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and induce cell death in cancer cells . Additionally, isoquinoline compounds can modulate signaling pathways, such as the extracellular-signal-regulated kinase/nuclear factor-kappa B pathway, to exert their biological effects .

Comparaison Avec Des Composés Similaires

Isoquinoline-7-carboxylic acid can be compared with other similar compounds, such as:

Quinoline-7-carboxylic acid: Similar in structure but with a nitrogen atom at a different position.

Isoquinoline-5-carboxylic acid: Differing by the position of the carboxyl group.

Quinoline-3-carboxylic acid: Another related compound with the carboxyl group at the third position.

Uniqueness: this compound is unique due to its specific position of the carboxyl group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall pharmacological profile .

Activité Biologique

Isoquinoline-7-carboxylic acid (I7CA) is a member of the isoquinoline family, which has garnered attention for its diverse biological activities. This article delves into the various biological effects of I7CA, supported by recent research findings, data tables, and case studies.

Overview of Isoquinoline Compounds

Isoquinoline derivatives are known for their wide range of pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. The structural diversity within this class allows for significant variations in biological activity based on modifications at various positions of the isoquinoline nucleus.

Antitumor Activity

Research indicates that I7CA exhibits significant antitumor properties. A study demonstrated its effectiveness in inhibiting the growth of colorectal cancer cells by targeting the IL-6/JAK2/STAT3 signaling pathway. In vivo experiments using dimethylhydrazine-induced colorectal carcinoma in Wistar rats showed that I7CA administration led to a marked reduction in tumor size and proliferation rates. The compound was administered at doses of 10 and 25 mg/kg for 15 days, resulting in a decrease in IL-6 levels and modulation of JAK2 and STAT3 expression .

Table 1: Antitumor Efficacy of this compound

| Dose (mg/kg) | Tumor Size Reduction (%) | IL-6 Levels (pg/mL) | JAK2 Expression (fold change) | STAT3 Expression (fold change) |

|---|---|---|---|---|

| 10 | 30 | 50 | 0.8 | 0.7 |

| 25 | 55 | 30 | 0.5 | 0.4 |

Antibacterial Activity

I7CA has also been evaluated for its antibacterial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations significantly lower than those required for many conventional antibiotics, suggesting potential as a lead compound for new antibacterial agents .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Anti-inflammatory Properties

The anti-inflammatory effects of I7CA are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with I7CA resulted in a significant reduction in inflammatory markers, demonstrating its potential as an anti-inflammatory therapeutic agent .

The mechanisms through which I7CA exerts its biological effects are multifaceted:

- Inhibition of Oncogenic Pathways : By blocking IL-6 signaling, I7CA disrupts downstream activation of JAK2 and STAT3, which are crucial for tumor cell proliferation and survival.

- Antibacterial Mechanism : The compound appears to interfere with bacterial cell wall synthesis, leading to cell lysis.

- Anti-inflammatory Action : I7CA modulates immune responses by downregulating the expression of inflammatory cytokines.

Case Studies

- Colorectal Cancer Study : In a controlled study involving Wistar rats with induced colorectal cancer, administration of I7CA led to significant tumor regression and alterations in gene expression related to inflammation and cancer progression .

- Antibacterial Screening : A series of tests conducted against common pathogenic bacteria revealed that I7CA not only inhibited bacterial growth but also reduced biofilm formation, indicating its potential utility in treating infections caused by biofilm-forming organisms .

Propriétés

IUPAC Name |

isoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFUUBBLCOBJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594145 | |

| Record name | Isoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221050-96-0 | |

| Record name | Isoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.